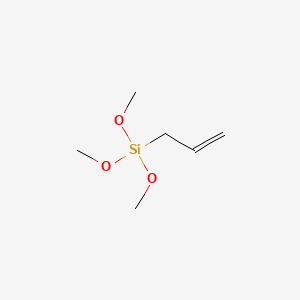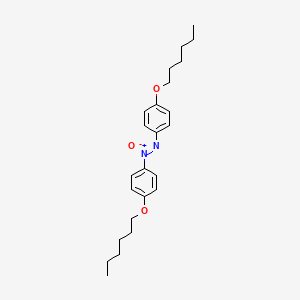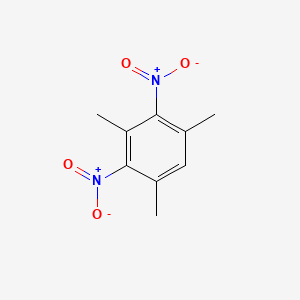
4,4'-二羟基二苯乙酸
描述
Bis(4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C14H12O4. It appears as a white or off-white crystalline powder and is known for its limited solubility in water but good solubility in organic solvents such as ethanol and dichloromethane . This compound exhibits biological activity and antioxidant properties, making it valuable in various chemical and industrial applications .
科学研究应用
Bis(4-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and polymers.
Biology: Investigated for its antioxidant properties and potential biological activity.
Medicine: Explored for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the production of various chemical products, including polymers and resins.
作用机制
Target of Action
Bis(4-hydroxyphenyl)acetic acid, also known as 4-Hydroxyphenylacetic acid, is an organic compound that has been found to have certain biological activities
Mode of Action
It is known that this compound can undergo various chemical reactions, such as esterification with various alcohols This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function
Biochemical Pathways
It is known that this compound can be used in the acylation of phenols and amines This suggests that it may affect biochemical pathways involving these types of molecules
Pharmacokinetics
It is known that this compound is a white or off-white crystalline powder that is insoluble in water at room temperature but soluble in organic solvents such as ethanol and dichloromethane This suggests that it may have good bioavailability when administered in suitable formulations
Result of Action
It is known that this compound has certain biological activities and antioxidant properties This suggests that it may exert its effects by interacting with molecular targets and inducing changes that result in antioxidant effects
Action Environment
It is known that this compound is stable under normal conditions This suggests that it may be relatively resistant to environmental factors
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing bis(4-hydroxyphenyl)acetic acid involves the ketone-carboxyl coupling reaction between p-hydroxybenzaldehyde and appropriate reagents such as phenylacetaldehyde . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of bis(4-hydroxyphenyl)acetic acid often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Types of Reactions:
Oxidation: Bis(4-hydroxyphenyl)acetic acid can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
Bisphenol A: Commonly used in the production of plastics and resins.
Diphenolic Acid: Known for its use in the synthesis of epoxy resins and polycarbonates.
Comparison:
Uniqueness: Bis(4-hydroxyphenyl)acetic acid is unique due to its specific structure, which imparts distinct antioxidant properties and biological activity. .
Applications: While bisphenol A and diphenolic acid are widely used in industrial applications, bis(4-hydroxyphenyl)acetic acid’s unique properties make it valuable in both industrial and biomedical research .
属性
IUPAC Name |
2,2-bis(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13,15-16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBGJZIOPNAEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068219 | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40232-93-7 | |
| Record name | 4-Hydroxy-α-(4-hydroxyphenyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40232-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-hydroxy-alpha-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040232937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why does Bis(4-hydroxyphenyl)acetic acid (p,p-EDDHA) not chelate Fe(3+) while its isomer EDDHA does?
A1: While the exact reasons were not explored in the provided research, it is highly likely that the positioning of the hydroxyl groups in p,p-EDDHA creates a spatial arrangement unfavorable for the formation of stable complexes with Fe(3+). In contrast, the 2-hydroxyphenyl structure in EDDHA allows for the formation of stable five or six-membered chelate rings with the metal ion, which is essential for strong binding. [] This observation underscores how subtle structural differences can dramatically impact a molecule's chemical properties and behavior.
Q2: What is the significance of studying p,p-EDDHA in the context of iron chelators for agricultural applications?
A2: Including p,p-EDDHA in the study, even though it doesn't chelate iron effectively, provides valuable insights into structure-activity relationships. [] By comparing its properties to those of the effective iron chelators like EDDHA, researchers can gain a deeper understanding of the structural features crucial for designing more efficient and targeted chelators in the future. This knowledge is particularly relevant for agricultural applications where iron availability in soil can significantly impact plant growth and crop yields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)






![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)

